molecular formula C20H20N2O3 B2459809 N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953206-06-9

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2459809
CAS No.: 953206-06-9
M. Wt: 336.391
InChI Key: OJAVBCQAGGSYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a central 1,2-oxazole ring substituted at position 5 with a 4-methoxyphenyl group. The acetamide moiety is linked to the oxazole via a methylene bridge, with the N-terminal attached to a 2,3-dimethylphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are critical for its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-18(14(13)2)21-20(23)12-16-11-19(25-22-16)15-7-9-17(24-3)10-8-15/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAVBCQAGGSYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Acylation: The isoxazole ring is then acylated using an appropriate acylating agent such as acetyl chloride in the presence of a base like pyridine.

    Coupling with 2,3-Dimethylphenylamine: The final step involves coupling the acylated isoxazole with 2,3-dimethylphenylamine under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

a) 1,3,4-Thiadiazole Derivatives
  • Example: N-[5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-[(6-Methyl-1,3-Benzothiazol-2-yl)Amino]Acetamide (). Key Difference: Replacement of 1,2-oxazole with 1,3,4-thiadiazole introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Activity: Demonstrated 100% efficacy in anticonvulsant models, suggesting thiadiazole’s role in enhancing CNS activity compared to oxazole derivatives .
b) Pyridazinone Derivatives
  • Example: N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]Acetamide (). Key Difference: Pyridazinone’s ketone group and nitrogen positioning confer distinct electronic profiles. Activity: Acts as a specific FPR2 agonist, highlighting how heterocycle choice dictates receptor selectivity .
c) Triazole Derivatives
  • Example: N-(2,3-Dimethylphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (). Activity: Structural analogs with triazole cores are explored for antimicrobial and anti-inflammatory applications, though specific data for this compound remain unpublished .

Substituent Effects

a) Methoxy Group Positioning
  • Para-Methoxy : Present in the target compound and ’s FPR2 agonist. This substitution is linked to improved membrane permeability and receptor affinity .
  • Ortho/Methoxy Variations : Compounds with 2-methoxyphenyl groups () showed reduced anticancer activity compared to para-substituted analogs, indicating positional sensitivity .
b) Aromatic Ring Modifications
  • 2,3-Dimethylphenyl vs.

Pharmacological Activity Comparison

Compound Class Biological Activity Potency/IC50 Reference
1,2-Oxazole (Target Compound) Under investigation (Anticancer?) N/A
1,3,4-Thiadiazole Anticonvulsant 100% MES efficacy
Quinazoline Sulfonyl Acetamide Anticancer (HCT-1, MCF-7) IC50: 1.2–3.8 µM
Pyridazinone Acetamide FPR2 Agonist (Calcium Mobilization) EC50: 0.8 µM

Notable Trends:

  • Thiadiazole and pyridazinone derivatives show pronounced CNS and immune-modulating activities, respectively.
  • Quinazoline sulfonamides exhibit broad-spectrum anticancer effects, likely due to kinase inhibition, a mechanism less explored in oxazole analogs .

Solubility and Stability

  • LogP Values: The target compound’s calculated LogP (~3.2) is higher than pyridazinone derivatives (LogP ~2.5) due to the lipophilic 2,3-dimethylphenyl group .
  • Metabolic Stability : Methyl groups on the phenyl ring may reduce CYP450-mediated oxidation, enhancing half-life compared to unsubstituted analogs .

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies on its pharmacological effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The compound features a unique oxazole ring, which is known for contributing to various biological activities.

Key Structural Features:

  • Oxazole Ring: Enhances biological activity through interactions with biological targets.
  • Dimethylphenyl Group: Influences lipophilicity and bioavailability.
  • Methoxyphenyl Substituent: Potentially increases binding affinity to receptors.

2.1 Anticancer Activity

Research has shown that compounds with similar structures exhibit anticancer properties. A study evaluated the anticancer activity of related compounds against a panel of cancer cell lines, including leukemia and breast cancer cells. The results indicated that compounds with the oxazole moiety demonstrated moderate to high activity against certain cancer types.

Cell Line Activity at 10 µM Notes
LeukemiaSensitiveNotable cytotoxic effects observed
Breast CancerModeratePartial inhibition of cell proliferation

2.2 Antimicrobial and Anti-inflammatory Effects

Compounds within the same chemical class have been reported to possess antimicrobial and anti-inflammatory activities. For instance, studies have shown that benzamide derivatives exhibit significant antimicrobial effects against various pathogens.

Case Studies:

  • Antimicrobial Study: A derivative exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity: Compounds demonstrated a reduction in inflammatory markers in vitro.

The proposed mechanism for the biological activity of this compound involves interactions with specific molecular targets:

  • Receptor Binding: The oxazole ring may facilitate binding to G protein-coupled receptors (GPCRs), leading to downstream signaling effects.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in tumor progression.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents can significantly affect potency and selectivity.

Modification Effect on Activity
Addition of HalogensIncreased potency against specific targets
Variation in Alkyl GroupsAltered lipophilicity and absorption

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Future studies should focus on detailed pharmacokinetic profiling and clinical evaluations to establish its therapeutic potential.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring and methoxy resonance at ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the oxazole-acetamide backbone .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns with methanol/water gradients .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC for antimicrobial studies vs. IC₅₀ for cytotoxicity) and use reference controls (e.g., doxorubicin for anticancer assays) .
  • Structural Analogues: Compare with derivatives (e.g., 4-chloro or 4-fluoro substitutions on the phenyl ring) to isolate electronic effects on activity .
  • Solubility Factors: Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent compound dissolution across studies .

What strategies are effective for elucidating the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking: Screen against targets like COX-2 or EGFR using AutoDock Vina to predict binding affinities, focusing on the oxazole and acetamide motifs as pharmacophores .
  • In Vitro Enzymatic Assays: Test inhibition of enzymes (e.g., acetylcholinesterase or β-lactamase) with fluorogenic substrates to quantify activity .
  • Transcriptomics: RNA-seq or qPCR to identify differentially expressed genes in treated cell lines (e.g., HeLa or MCF-7) .

How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Advanced Research Question

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH or -COOH) to improve solubility while monitoring logP values (target ≤3.5) .
  • Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., methoxy demethylation) and stabilize via fluorination or methyl group shielding .
  • In Silico Modeling: Predict ADMET properties using SwissADME or ADMETLab to prioritize derivatives with favorable bioavailability .

What structural features are critical for its biological activity, and how can they be modified?

Basic Research Question

  • Core Scaffolds: The 1,2-oxazole ring and acetamide linker are essential for target engagement. Modifications to the oxazole’s 5-aryl group (e.g., 4-methoxy to 4-NO₂) enhance electron-withdrawing effects .
  • Substituent Effects: 2,3-Dimethylphenyl on the acetamide improves steric hindrance, reducing off-target interactions. Replacements with bulkier groups (e.g., 2,4,6-trimethyl) may alter selectivity .

How can researchers design derivatives to improve selectivity for specific biological targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Synthesize analogues with:
    • Heterocycle Swaps: Replace oxazole with 1,3,4-oxadiazole to modulate hydrogen-bonding capacity .
    • Positional Isomerism: Shift the methoxy group from the 4- to 3-position on the phenyl ring to evaluate steric vs. electronic impacts .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrophobic pockets requiring methyl groups) .

What are the best practices for stability testing under varying experimental conditions?

Advanced Research Question

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Excipient Compatibility: Test with common buffers (PBS, Tris-HCl) and cryoprotectants (sucrose, trehalose) for formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.